5-(1-Adamantyl)-2-hydroxybenzaldehyde
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Overview
Description
5-(1-Adamantyl)-2-hydroxybenzaldehyde is a chemical compound that features an adamantyl group attached to a benzaldehyde moiety The adamantyl group is a bulky, diamond-like structure that imparts unique properties to the compound, such as increased lipophilicity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-2-hydroxybenzaldehyde typically involves the introduction of the adamantyl group to a benzaldehyde derivative. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to yield the methyl ester. This ester is then reacted with hydrazine to form adamantane-1-carboxylic acid hydrazide. Subsequent reactions with appropriate reagents yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-(1-Adamantyl)-2-hydroxybenzoic acid.
Reduction: 5-(1-Adamantyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(1-Adamantyl)-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(1-Adamantyl)-2-hydroxybenzaldehyde is not fully understood. its biological activity is thought to be influenced by the adamantyl group’s ability to enhance the compound’s lipophilicity and stability. This increased lipophilicity allows the compound to interact more effectively with lipid membranes and molecular targets within cells, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1-Adamantyl)-1,3,4-thiadiazole derivatives: These compounds also feature an adamantyl group and have shown antimicrobial and anti-inflammatory activities.
1-Adamantyl-2-bromoethylidenemalonate: Another adamantyl derivative used in organic synthesis.
Uniqueness
5-(1-Adamantyl)-2-hydroxybenzaldehyde is unique due to the presence of both the adamantyl group and the hydroxylbenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(1-adamantyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c18-10-14-6-15(1-2-16(14)19)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,10-13,19H,3-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOABTLXHWKNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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